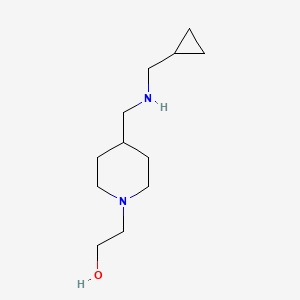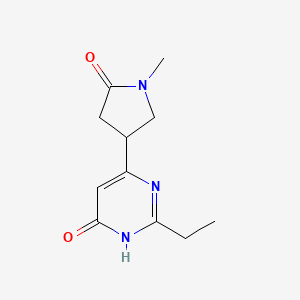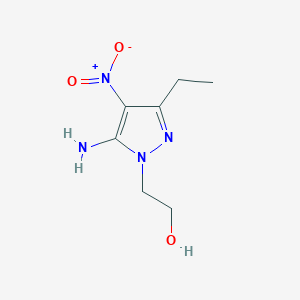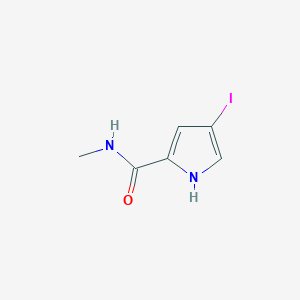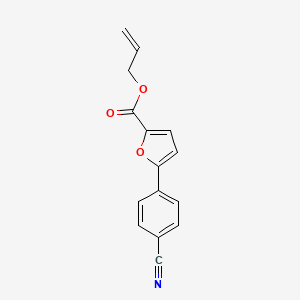
Allyl 5-(4-cyanophenyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 5-(4-cyanophenyl)furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of an allyl group, a cyanophenyl group, and a furan-2-carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 5-(4-cyanophenyl)furan-2-carboxylate typically involves the esterification of 5-(4-cyanophenyl)furan-2-carboxylic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 5-(4-cyanophenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of allyl epoxide or allyl aldehyde.
Reduction: Formation of 5-(4-aminophenyl)furan-2-carboxylate.
Substitution: Formation of halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Allyl 5-(4-cyanophenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mécanisme D'action
The mechanism of action of Allyl 5-(4-cyanophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a methyl ester instead of an allyl ester.
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with an ethyl ester instead of an allyl ester.
Propyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a propyl ester instead of an allyl ester.
Uniqueness
Allyl 5-(4-cyanophenyl)furan-2-carboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its methyl, ethyl, and propyl analogs. The allyl group can undergo specific reactions, such as allylic oxidation, that are not possible with other ester groups.
Propriétés
Formule moléculaire |
C15H11NO3 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
prop-2-enyl 5-(4-cyanophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-2-9-18-15(17)14-8-7-13(19-14)12-5-3-11(10-16)4-6-12/h2-8H,1,9H2 |
Clé InChI |
BHPZRDOCXMSXKP-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




